4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound classified within the pyrrolopyridine derivatives. Its molecular formula is , and it has a molecular weight of 237.1 g/mol. This compound is primarily utilized in research settings, particularly in studies related to cancer therapy due to its interactions with specific biological targets, notably the fibroblast growth factor receptors (FGFRs) .
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves several chemical reactions, including cyclization processes. One common method includes the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling and Suzuki reactions, which are often employed to form the desired heterocyclic structure. Specific reagents may include HOBt (hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and various bases like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF (dimethylformamide) .
The molecular structure of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be represented by its InChI key, which is RIUXWEGBWYUUEF-UHFFFAOYSA-N. The compound features a bromine atom at the 4-position and a cyclopropyl group at the 2-position of the pyrrolopyridine ring system.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.1 g/mol |
InChI | InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
InChI Key | RIUXWEGBWYUUEF-UHFFFAOYSA-N |
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions typical for heterocycles. Its reactivity is primarily attributed to the presence of functional groups that allow for electrophilic substitution or nucleophilic attack.
The primary mechanism of action for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its inhibition of fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against FGFRs with IC50 values of approximately 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 .
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is typically available as a solid with a purity level around 95%. It should be stored under inert gas conditions at temperatures between 2 to 8 degrees Celsius to maintain stability.
The compound is characterized by:
Relevant data indicates that it has low molecular weight which is advantageous for pharmacokinetic properties .
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant potential in scientific research, particularly in cancer therapy due to its role as an inhibitor of fibroblast growth factor receptors. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development in targeted cancer treatments . Additionally, ongoing research into its derivatives may expand its applications within medicinal chemistry.
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents targeting critical biological pathways involved in cancer progression.
Regioselective functionalization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold at the electron-deficient C4 position presents significant synthetic challenges due to competing reactivity at C2, C3, and C5 positions. The 4-bromo derivative serves as a pivotal intermediate for further derivatization via cross-coupling reactions. Direct electrophilic bromination of the parent heterocycle typically requires protective group strategies to prevent N-H participation and suppress polychlorination. Modern approaches employ in situ protection with SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) groups, followed by halogenation using brominating agents such as bromine in acetic acid or N-bromosuccinimide (NBS) in DMF at 0–25°C. These methods achieve 4-bromination with >80% regioselectivity, as confirmed by NMR analysis of the crystalline product (mp 177–181°C) [3] [5]. Alternative strategies leverage the inherent electronic bias of the scaffold, where the pyridine-like nitrogen at position 1 directs electrophiles to C4 through inductive effects. Commercial availability of 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2) with >98% purity enables streamlined access to this key building block [3] [5] [9].
Table 1: Characterization Data for 4-Brominated Pyrrolo[2,3-b]pyridine Derivatives
Compound | Melting Point (°C) | Purity (%) | Regioselectivity | Reference |
---|---|---|---|---|
4-Bromo-1H-pyrrolo[2,3-b]pyridine | 177–181 | >98 | >80% C4 | [3] |
4-Bromo-1-(SEM)-pyrrolo[2,3-b]pyridine | Not reported | >95 | >90% C4 | [1] |
The introduction of cyclopropyl substituents at the C2 position of pyrrolo[2,3-b]pyridines leverages transition metal-catalyzed cross-coupling methodologies, with Negishi, Suzuki-Miyaura, and Stille reactions demonstrating particular efficacy. Cyclopropylzinc reagents (e.g., cyclopropylzinc bromide) undergo Pd(PPh₃)₄-catalyzed coupling with 2,4-dibrominated pyrrolo[2,3-b]pyridine precursors at 60–80°C in THF, achieving selective functionalization at C2 while preserving the C4-bromide for subsequent derivatization. Key advantages include tolerance of the heterocyclic N-H group and compatibility with diverse functional groups [5] [7].
Suzuki-Miyaura coupling represents a complementary approach using cyclopropylboronic acid or pinacol ester reagents. Pd(dppf)Cl₂ catalysis in ethanol/water mixtures (4:1 v/v) at 90°C enables efficient C2-cyclopropylation while maintaining the integrity of halogen handles. Computational studies suggest that the electron-rich nature of the cyclopropyl group facilitates oxidative addition at C2 rather than C4 due to enhanced transmetallation kinetics [8]. The resulting 2-cyclopropyl-4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold (CAS 1187449-21-3) exhibits enhanced planarity and π-stacking capability compared to alkyl-substituted analogues, properties exploited in kinase inhibitor design [7].
Table 2: Cross-Coupling Strategies for Cyclopropane Installation
Method | Catalyst System | Reagent | Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|---|
Negishi coupling | Pd(PPh₃)₄ | Cyclopropylzinc bromide | THF | 60–80 | 65–85 |
Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃ | Cyclopropylboronic acid | EtOH/H₂O (4:1) | 90 | 70–92 |
Stille coupling | Pd₂(dba)₃, AsPh₃ | Tributylcyclopropylstannane | DMF | 100 | 60–75 |
Protection of the pyrrolo[2,3-b]pyridine N1-H proton is essential during multi-step syntheses to prevent undesired side reactions, metal coordination, or decomposition. The SEM group demonstrates exceptional utility due to its stability under basic/neutral conditions and facile removal with trifluoroacetic acid (TFA) at 0–25°C. Installation involves treatment with SEM-Cl (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv) in dichloromethane, achieving >95% conversion within 2 hours [1] [6].
Alternative protecting groups include:
Comparative studies indicate that SEM protection minimizes electronic perturbation of the heterocycle, preserving the σ-hole at C4 for subsequent functionalization. This strategy proves indispensable in the synthesis of 4-bromo-2-cyclopropyl-1-(SEM)-pyrrolo[2,3-b]pyridine, where the SEM group withstands Suzuki coupling temperatures up to 90°C and is cleanly removed post-functionalization with minimal epimerization risk at the cyclopropyl center [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: